molecular formula C6H10N4O2 B13327027 Methyl 2-(4-amino-2H-1,2,3-triazol-2-yl)propanoate

Methyl 2-(4-amino-2H-1,2,3-triazol-2-yl)propanoate

Cat. No.: B13327027
M. Wt: 170.17 g/mol
InChI Key: DPRHSHWDTHMRAU-UHFFFAOYSA-N
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Description

Methyl 2-(4-amino-2H-1,2,3-triazol-2-yl)propanoate is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-amino-2H-1,2,3-triazol-2-yl)propanoate typically involves the reaction of methyl acrylate with 4-amino-1,2,3-triazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-amino-2H-1,2,3-triazol-2-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.

Scientific Research Applications

Methyl 2-(4-amino-2H-1,2,3-triazol-2-yl)propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(4-amino-2H-1,2,3-triazol-2-yl)propanoate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    5-(5-amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole: Another triazole derivative with similar structural features.

    Fluconazole: A triazole-containing antifungal drug.

    Voriconazole: Another antifungal agent with a triazole moiety.

Uniqueness

Methyl 2-(4-amino-2H-1,2,3-triazol-2-yl)propanoate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C6H10N4O2

Molecular Weight

170.17 g/mol

IUPAC Name

methyl 2-(4-aminotriazol-2-yl)propanoate

InChI

InChI=1S/C6H10N4O2/c1-4(6(11)12-2)10-8-3-5(7)9-10/h3-4H,1-2H3,(H2,7,9)

InChI Key

DPRHSHWDTHMRAU-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)N1N=CC(=N1)N

Origin of Product

United States

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